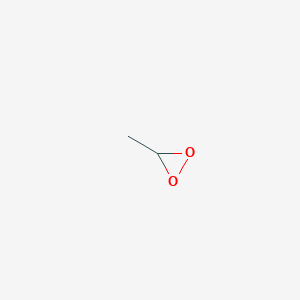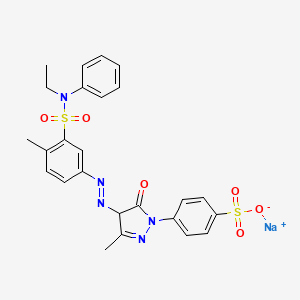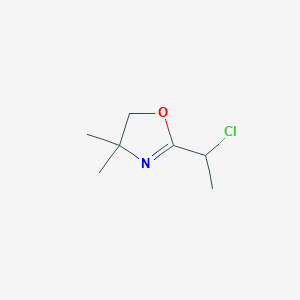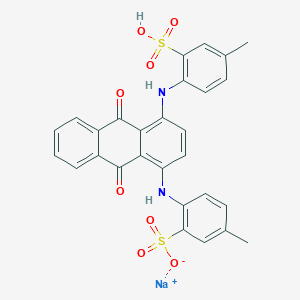
4,4'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonic) acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonic) acid, sodium salt is a complex organic compound known for its vibrant color and utility in various scientific applications. This compound is part of the anthraquinone family, which is characterized by its anthracene backbone with quinone functionalities. It is commonly used as a dye and has significant applications in biological staining and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonic) acid, sodium salt typically involves the sulfonation of an anthraquinone derivative. The process begins with the anthraquinone compound, which undergoes sulfonation using sulfuric acid or oleum to introduce sulfonic acid groups. The resulting sulfonated anthraquinone is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, optimizing the sulfonation and neutralization steps. The final product is purified through crystallization or filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4,4’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonic) acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone functionalities back to hydroquinone forms.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can be tailored for specific applications in dyes and pigments .
Scientific Research Applications
4,4’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonic) acid, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various products.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with biological molecules. The sulfonic acid groups enhance its solubility in aqueous environments, allowing it to penetrate biological tissues. The anthraquinone core can generate reactive oxygen species upon exposure to light, making it useful in photodynamic therapy. Additionally, its ability to bind to specific cellular components makes it an effective stain for biological research .
Comparison with Similar Compounds
Similar Compounds
Alizarin Red S: Another anthraquinone derivative used as a dye and biological stain.
Acid Violet 43: A similar compound used in cosmetics and as a colorant.
Anthraquinone-2-sulfonic acid: Shares the anthraquinone core but with different functional groups.
Uniqueness
4,4’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonic) acid, sodium salt is unique due to its dual sulfonic acid groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific interactions with biological molecules .
Properties
CAS No. |
68039-54-3 |
|---|---|
Molecular Formula |
C28H21N2NaO8S2 |
Molecular Weight |
600.6 g/mol |
IUPAC Name |
sodium;5-methyl-2-[[4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C28H22N2O8S2.Na/c1-15-7-9-19(23(13-15)39(33,34)35)29-21-11-12-22(30-20-10-8-16(2)14-24(20)40(36,37)38)26-25(21)27(31)17-5-3-4-6-18(17)28(26)32;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);/q;+1/p-1 |
InChI Key |
WSSZILCQNLWJDV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


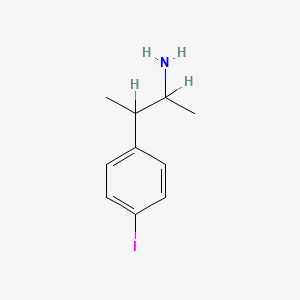
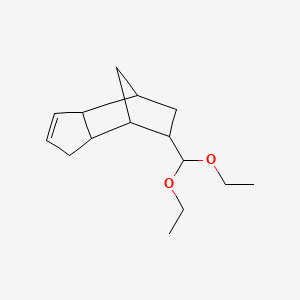
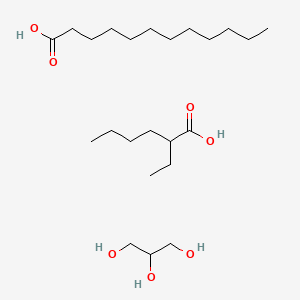
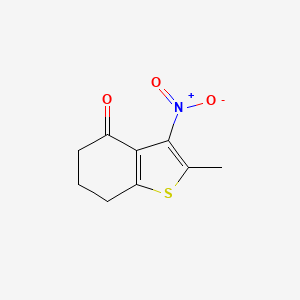
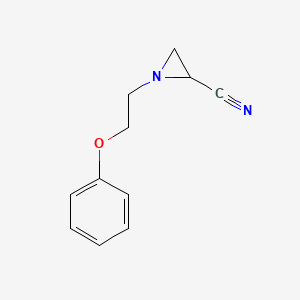
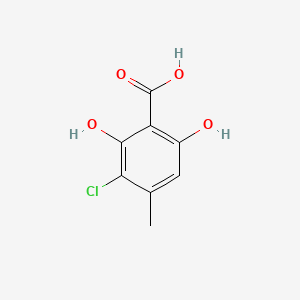
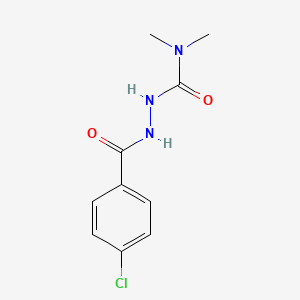
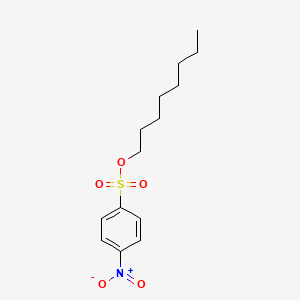
![Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl-](/img/structure/B14457770.png)
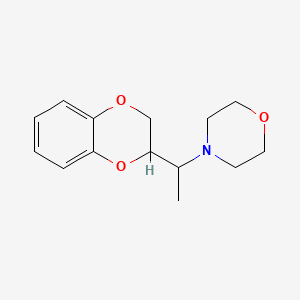
![methyl N-cyano-N'-[4-(diethylamino)phenyl]carbamimidothioate](/img/structure/B14457778.png)
